4-Fluorobenzyl alcohol
Overview
Description
4-Fluorobenzyl alcohol: is an organic compound with the molecular formula C7H7FO . It is a derivative of benzyl alcohol where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 4-fluorobenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound can be produced via catalytic hydrogenation of 4-fluorobenzaldehyde. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas pressure. The reaction is carried out in a solvent like methanol or ethanol at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-fluorobenzaldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to 4-fluorobenzylamine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form 4-fluorobenzyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed:
Oxidation: 4-Fluorobenzaldehyde.
Reduction: 4-Fluorobenzylamine.
Substitution: 4-Fluorobenzyl chloride.
Scientific Research Applications
Chemistry: 4-Fluorobenzyl alcohol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions. It helps in understanding the mechanisms of enzymes that interact with benzyl alcohol derivatives .
Medicine: this compound is utilized in the development of pharmaceutical compounds. It is a precursor for the synthesis of drugs that target specific biological pathways, making it valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals. It is used in the manufacture of polymers, resins, and other materials that require specific chemical properties .
Mechanism of Action
The mechanism of action of 4-fluorobenzyl alcohol involves its interaction with specific molecular targets. In enzymatic reactions, it acts as a substrate for enzymes that catalyze the oxidation or reduction of benzyl alcohol derivatives. The presence of the fluorine atom at the para position influences the reactivity and selectivity of these enzymes, leading to the formation of specific products .
Comparison with Similar Compounds
Benzyl alcohol: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
4-Chlorobenzyl alcohol: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
4-Methoxybenzyl alcohol: Contains a methoxy group, which significantly alters its chemical properties and reactivity.
Uniqueness of 4-Fluorobenzyl Alcohol: The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased reactivity and selectivity in certain reactions. This makes it a valuable compound in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
(4-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZMEIHVFSWOCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075409 | |
Record name | Benzenemethanol, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459-56-3 | |
Record name | 4-Fluorobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Fluorobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 459-56-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanol, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorobenzylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.630 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Fluorobenzylic alcohol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KB3N2WUR9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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